molecular formula C11H14Cl2N2 B6224369 2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride CAS No. 2763780-44-3

2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride

Cat. No.: B6224369
CAS No.: 2763780-44-3
M. Wt: 245.1
InChI Key:
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Description

2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H13Cl2N It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline derivatives with ethylamine under specific conditions. One common method includes the use of isoquinoline-7-carboxaldehyde as a starting material, which undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isoquinolin-5-yl)ethan-1-amine dihydrochloride
  • 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride
  • 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound may exhibit distinct pharmacological properties and synthetic utility, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2763780-44-3

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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